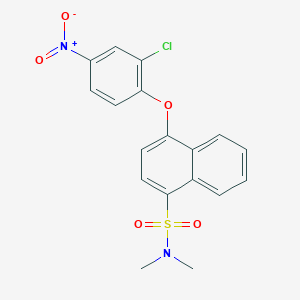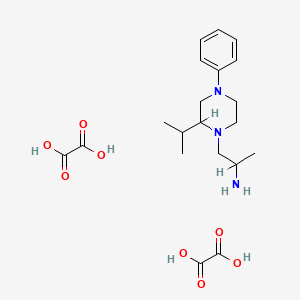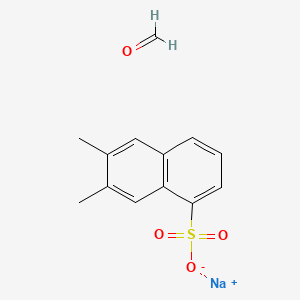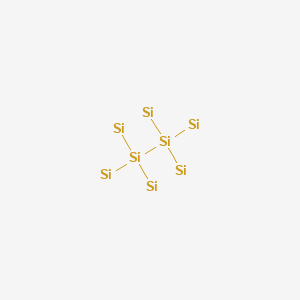
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene sulfonamide core with a chloronitrophenoxy substituent, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the chloronitrophenoxy intermediate. This intermediate is then reacted with naphthalene-1-sulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating purification steps such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloronitrophenoxy moiety can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can lead to a wide range of functionalized naphthalene sulfonamides.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
- (2-Chloro-4-nitrophenoxy)acetic acid
- 14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide
Uniqueness
Compared to similar compounds, 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide stands out due to its unique naphthalene sulfonamide core, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Propiedades
Número CAS |
83054-13-1 |
|---|---|
Fórmula molecular |
C18H15ClN2O5S |
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
4-(2-chloro-4-nitrophenoxy)-N,N-dimethylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H15ClN2O5S/c1-20(2)27(24,25)18-10-9-16(13-5-3-4-6-14(13)18)26-17-8-7-12(21(22)23)11-15(17)19/h3-11H,1-2H3 |
Clave InChI |
MOPCFYRYUZCGRW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)

![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)


![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)


